molecular formula C10H17Cl2N3O B2708106 2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride, trans CAS No. 2137143-73-6

2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride, trans

Cat. No. B2708106
M. Wt: 266.17
InChI Key: QSPNIUGEJXYXGW-WYSYYCCVSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available resources . This could be due to the compound’s novelty or restrictions on information due to patent laws .

Scientific Research Applications

Stereochemical Studies

The cis- and trans-2-amino-4-cyclohexene-1-carboxylic acids react with imidates to produce condensed-skeleton, bicyclic cis- and trans-pyrimidin-4-ones. These compounds undergo further transformations to give bicyclic tetrahydro-4H-3,1-benzoxazines or tetrahydro-4H-3,1-benzoxazin-2(1H)-ones, among others. The stereochemistry of these compounds has been extensively studied, revealing insights into their conformations and reactivities (Bernáth et al., 1985).

Kinetic Resolution

Kinetic resolution of trans-2-(1-pyrazolyl)cyclohexan-1-ol was catalyzed by lipase B from Candida antarctica, leading to enantiomerically pure compounds. This process illustrates the utility of enzymatic methods in achieving stereoselective synthesis, a crucial aspect in the development of pharmaceuticals (Barz et al., 1996).

Synthesis of Analgesic and Anti-inflammatory Agents

4-Substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds exhibited significant activity with lower ulcer indexes compared to reference drugs, highlighting their potential as safer therapeutic agents (El-Gazzar & Hafez, 2009).

Geometrical Isomerism

Studies on the geometrical isomerism of ethyl N-(2-pyridinyl)aminomethylenecyanoacetates led to the synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one-3-carboxylic acids. Understanding the structure and interconvertibility of these isomers aids in the design of compounds with specific biological activities (Nishigaki et al., 1971).

Anti-HIV Activity

Carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine (carbovir) and its analogues have been synthesized and evaluated for anti-HIV activity. Carbovir emerged as a potent and selective anti-HIV agent, demonstrating the importance of structural modifications in enhancing the efficacy and selectivity of antiviral compounds (Vince & Hua, 1990).

properties

IUPAC Name

2-(4-aminocyclohexyl)-1H-pyrimidin-6-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10;;/h5-8H,1-4,11H2,(H,12,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPNIUGEJXYXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC=CC(=O)N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride, trans

CAS RN

2137143-73-6
Record name 2-[rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride
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